2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole
CAS No.: 2176269-83-1
Cat. No.: VC5126689
Molecular Formula: C15H14N6O
Molecular Weight: 294.318
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2176269-83-1 |
|---|---|
| Molecular Formula | C15H14N6O |
| Molecular Weight | 294.318 |
| IUPAC Name | (3-pyrazol-1-ylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
| Standard InChI | InChI=1S/C15H14N6O/c22-15(19-10-14(11-19)21-17-6-7-18-21)12-3-1-4-13(9-12)20-8-2-5-16-20/h1-9,14H,10-11H2 |
| Standard InChI Key | UPLNQPSCDZRDKV-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)N4N=CC=N4 |
Introduction
The compound 2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole is a heterocyclic organic molecule combining three key structural motifs: a pyrazole ring, an azetidine ring, and a triazole ring. These components are known for their significant roles in medicinal chemistry due to their biological activity and chemical versatility.
This compound is part of a broader class of molecules that exhibit promising pharmacological properties such as antimicrobial, antifungal, and anticancer activities. The integration of multiple heterocyclic systems in its structure suggests potential applications in drug discovery and development.
Structural Features
The molecular framework of this compound includes:
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Pyrazole Ring: A five-membered aromatic ring containing two nitrogen atoms. Pyrazoles are often associated with anti-inflammatory, analgesic, and antitumor properties .
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Azetidine Ring: A four-membered nitrogen-containing heterocycle. Azetidines are known for enhancing the pharmacokinetic properties of drugs by improving solubility and bioavailability .
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Triazole Ring (1,2,3-Triazole): A five-membered ring with three nitrogen atoms. Triazoles are highly stable and exhibit diverse biological activities such as antifungal and antibacterial effects .
The combination of these rings creates a scaffold capable of interacting with various biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions.
Synthesis
The synthesis of 2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole typically involves:
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Formation of the Triazole Ring: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as "click chemistry," is employed to construct the triazole moiety.
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Incorporation of the Pyrazole Unit: This step involves functionalization of benzoyl derivatives with pyrazole groups via nucleophilic substitution or condensation reactions.
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Azetidine Functionalization: Azetidine derivatives are synthesized through cyclization reactions involving amines and electrophilic precursors like halides or esters.
These steps are carried out under controlled conditions to ensure high yields and purity.
Biological Activities
The compound's unique structure suggests potential applications in several therapeutic areas:
Applications in Drug Design
The integration of multiple heterocyclic systems makes this compound an ideal candidate for:
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Structure-Based Drug Design (SBDD): The triazole and pyrazole rings can serve as binding motifs for enzymes and receptors.
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Prodrug Development: The azetidine unit can improve drug solubility and enhance metabolic stability.
Analytical Characterization
The compound is characterized using advanced spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR): Provides detailed information about proton (H) and carbon (C) environments .
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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X-ray Crystallography: Determines the three-dimensional arrangement of atoms in the molecule .
Research Findings
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